N-Ethyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea
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Overview
Description
Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]- is a compound that belongs to the class of N-substituted ureas. This compound features a unique structure that includes both pyridine and pyrimidine rings, making it an interesting subject for various scientific studies. The presence of these heterocyclic rings contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate, which then reacts with another amine to form the N-substituted urea .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. A notable method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The presence of pyridine and pyrimidine rings allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Isocyanates and Carbamoyl Chlorides: For nucleophilic substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various N-substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The presence of pyridine and pyrimidine rings allows it to form hydrogen bonds and other interactions with target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-[4-pyridinyl]urea: Known for its cytokinin-like activity.
N,N’-diphenylurea: Used as a standard in biological activity studies.
N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]urea: A closely related compound with similar structural features.
Uniqueness
Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]- is unique due to its specific substitution pattern and the combination of pyridine and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61310-19-8 |
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Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-ethyl-3-(2-pyridin-3-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C12H13N5O/c1-2-14-12(18)17-10-5-7-15-11(16-10)9-4-3-6-13-8-9/h3-8H,2H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
CLYZVOZARZHKGC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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